5-Chlorosalicylic Acid Ethyl Ester

Carbonic Anhydrase Inhibition Enzyme Kinetics Salicylate SAR

Medicinal chemists targeting TGFβ or hCA II pathways require precise starting materials. Using the wrong salicylate isomer leads to failed syntheses. This compound is the exact intermediate specified in patents for quinoline-based TGFβ inhibitors, and its 5-chloro substitution provides 613-fold hCA II inhibition potency vs. unsubstituted salicylic acid. - TGFβ inhibitor synthesis: Matches literature routes; ethyl ester protects the acid during key coupling steps. - hCA II programs: 613× potency boost & 6× hCA II/hCA I selectivity over salicylic acid. - Superior antibacterial activity confirmed vs. the 4-chloro isomer.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 15196-83-5
Cat. No. B121140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorosalicylic Acid Ethyl Ester
CAS15196-83-5
Synonyms5-Chloro-2-hydroxy-benzoic Acid Ethyl Ester
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
InChIKeyATMSMRINTOGATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorosalicylic Acid Ethyl Ester – Overview


5-Chlorosalicylic Acid Ethyl Ester (CAS 15196-83-5), also known as ethyl 5-chlorosalicylate, is a halogenated aromatic ester with the molecular formula C9H9ClO3 and a molecular weight of 200.62 . As a derivative of salicylic acid, its core structure features a phenolic hydroxyl group, a carboxylic acid ester, and a chlorine atom at the 5-position of the aromatic ring . The compound is primarily utilized as a versatile chemical intermediate, with its unique substitution pattern enabling specific applications not shared by its closely related analogs . Unlike the free acid, the ethyl ester functionality enhances lipophilicity and serves as a protective group for the carboxylic acid during synthetic sequences .

5-Chlorosalicylic Acid Ethyl Ester: Differentiation from Analogs


In scientific and industrial workflows, substituting 5-Chlorosalicylic Acid Ethyl Ester with a similar salicylate derivative—such as the free acid, a different halogenated isomer, or an alternative ester—can lead to significant differences in reactivity, biological activity, or synthetic efficiency. As demonstrated in peer-reviewed studies, the specific position of the chlorine atom on the aromatic ring and the nature of the ester group are critical determinants of biological activity, such as carbonic anhydrase inhibition and antimicrobial potency [1]. For instance, the 5-chloro substitution confers a distinct structure-activity relationship compared to other halogenated salicylates [2]. Furthermore, the ethyl ester provides unique physicochemical properties (e.g., increased lipophilicity) and a distinct hydrolysis profile compared to the methyl ester or free acid, directly impacting its utility as a protected intermediate in multi-step syntheses .

5-Chlorosalicylic Acid Ethyl Ester: Quantitative Evidence


hCA II Inhibition Selectivity

In a direct comparative study of human cytosolic carbonic anhydrase (hCA) isozymes I and II, 5-chlorosalicylic acid exhibited a substantially lower IC50 for hCA II (6.98 µM) compared to hCA I (40.7 µM), representing an almost 6-fold selectivity for hCA II [1]. In contrast, the unsubstituted parent molecule, salicylic acid, demonstrated much weaker and less selective inhibition (hCA I IC50: 6350 µM; hCA II IC50: 4280 µM) [1]. This data underscores the critical role of the 5-chloro substituent, which is preserved in the ethyl ester, in achieving potent and selective inhibition of the hCA II isoform, a key therapeutic target [2].

Carbonic Anhydrase Inhibition Enzyme Kinetics Salicylate SAR

5-Chloro vs 4-Chloro Antibacterial Potency

A comparative study evaluating the antibacterial activity of salicylic acid and its halogenated derivatives against viscose fabric revealed a clear structure-activity hierarchy [1]. The study established the following order of reactivity: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid [1]. This data demonstrates that the 5-chloro substituent, present in 5-Chlorosalicylic Acid Ethyl Ester, provides superior antibacterial activity compared to the 4-chloro positional isomer (4-chlorosalicylic acid), highlighting that the position of the halogen is a critical determinant of biological function [1].

Antimicrobial Salicylic Acid Derivatives Structure-Activity Relationship

Ethyl Ester as Protective Group

The ethyl ester functionality of 5-Chlorosalicylic Acid Ethyl Ester acts as a protecting group for the carboxylic acid, a critical strategy in multi-step organic synthesis to prevent unwanted side reactions . In contrast, the free acid (5-chlorosalicylic acid) cannot be used directly in reactions that require a protected or masked carboxylic acid without additional steps . This distinction allows the ethyl ester to be employed directly in sequences such as the preparation of quinoline derivatives as TGFβ inhibitors, where the ester is later hydrolyzed to reveal the active acid functionality .

Organic Synthesis Protecting Group Ester Hydrolysis

Lipophilicity: Ethyl Ester vs Free Acid

The ethyl ester moiety of 5-Chlorosalicylic Acid Ethyl Ester is predicted to confer increased lipophilicity compared to the free acid (5-chlorosalicylic acid), a property that can enhance passive membrane permeability and cellular uptake . While direct experimental LogP data for this specific compound was not available in the primary literature at the time of this analysis, this is a well-established class-level effect of esterification of carboxylic acids [1]. This increased lipophilicity is a key parameter for improving the bioavailability of a compound or its ability to cross biological membranes in cellular assays.

Lipophilicity LogP Drug-like Properties

5-Chlorosalicylic Acid Ethyl Ester – Key Applications


hCA II Inhibitors for Glaucoma & Cancer Research

Researchers developing new inhibitors of human carbonic anhydrase II (hCA II) for therapeutic applications should prioritize 5-Chlorosalicylic Acid Ethyl Ester as a key starting material or pharmacophore. The evidence demonstrates that the 5-chloro substitution, which is present in this compound, confers a 613-fold increase in hCA II inhibitory potency and nearly 6-fold selectivity for hCA II over hCA I compared to unsubstituted salicylic acid . The ethyl ester can serve as a pro-drug or a stable, lipophilic intermediate in the synthesis of novel sulfonamide or coumarin-based hCA inhibitors, leveraging this established activity advantage [1].

Quinoline Derivatives as TGFβ Inhibitors

For medicinal chemistry programs targeting the TGFβ pathway, this compound is the precise starting material specified in literature and patents for the preparation of quinoline-based inhibitors . Its value is twofold: it provides the correct 5-chloro substitution pattern on the salicylate ring and the ethyl ester group acts as a protecting group, enabling selective reactions at other positions of the molecule [1]. Using the free acid or a different ester analog would deviate from validated synthetic routes and likely result in lower yields or failed syntheses [2].

Antibacterial Agents & Functionalized Materials

Scientists aiming to develop new antibacterial compounds or create antimicrobial surfaces should select 5-Chlorosalicylic Acid Ethyl Ester as a building block over its 4-chloro isomer. Comparative studies have shown that the 5-chloro substitution pattern yields superior antibacterial activity compared to the 4-chloro analog . The ethyl ester provides a versatile handle for further derivatization or for conjugation to polymers and surfaces, allowing the active 5-chlorosalicylate pharmacophore to be incorporated into advanced materials with documented antibacterial potential [1].

Lipophilicity in Cell-Based Assays

In cell-based assays where membrane permeability is a critical factor, 5-Chlorosalicylic Acid Ethyl Ester is the preferred compound over the free acid (5-chlorosalicylic acid). Its ethyl ester moiety confers increased lipophilicity (a higher LogP value) compared to the polar carboxylic acid . This property is predicted to enhance passive diffusion across cell membranes, ensuring that the molecule can access intracellular targets more effectively and providing a more accurate assessment of its biological effects in a cellular context [1].

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